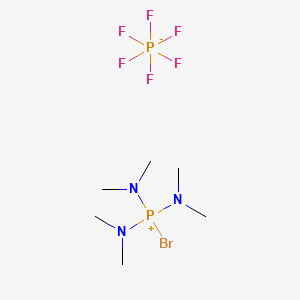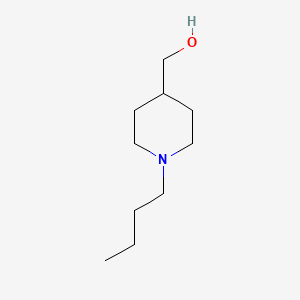
(1-Butylpiperidin-4-yl)methanol
Overview
Description
(1-Butylpiperidin-4-yl)methanol is a nitrogen-containing alcohol compound with a piperidine ring in its structure. This compound belongs to the class of amino alcohols, which are organic compounds containing both amino and hydroxyl functional groups. Amino alcohols have various practical applications, including their use as catalysts, precursors in alkaloid synthesis, corrosion inhibitors, and in the preparation of functionalized nanohybrid materials and drug production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1-Butylpiperidin-4-yl)methanol involves the reduction of 1-Butyl-piperidine-4-carboxylic acid ethyl ester using lithium aluminium hydride (LiAlH4) in diethyl ether at 0°C. The reaction mixture is stirred for 4 hours, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Butylpiperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(1-Butylpiperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a molecular switch and in the synthesis of functionalized nanohybrid materials.
Medicine: Explored for its potential use in drug production and as a building block for pharmaceuticals.
Industry: Utilized as a corrosion inhibitor for metallic coatings and in the preparation of functionalized materials
Mechanism of Action
The mechanism of action of (1-Butylpiperidin-4-yl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. The piperidine ring in its structure adopts a stable chair conformation, similar to cyclohexane, and can exist in different conformers depending on the orientation of the N-H bond .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.
1-Butyl-4-piperidone: A compound with a carbonyl group instead of a hydroxyl group.
4-Piperidinemethanol, 1-methyl-: A compound with a methyl group instead of a butyl group.
Uniqueness
(1-Butylpiperidin-4-yl)methanol is unique due to its specific structure, which includes a butyl group attached to the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOIIUQZHTVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437132 | |
| Record name | 4-Piperidinemethanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148703-15-5 | |
| Record name | 1-Butyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148703-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

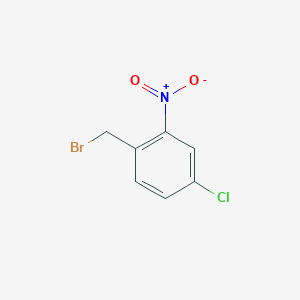
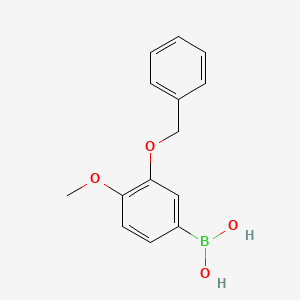
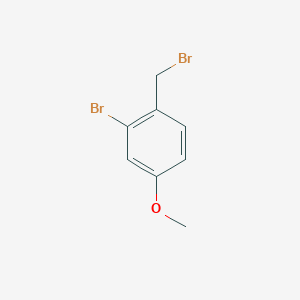
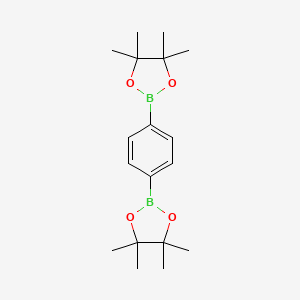
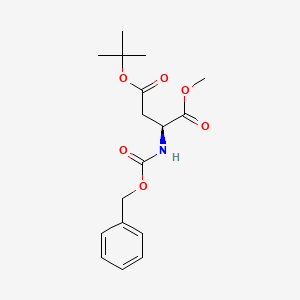
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
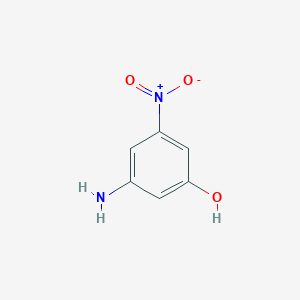
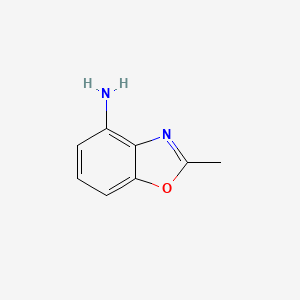
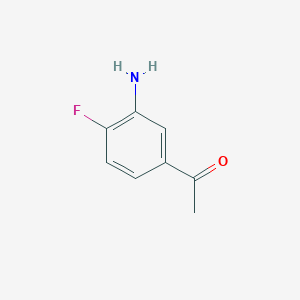

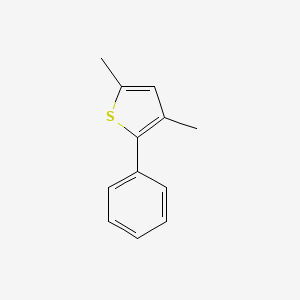
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

